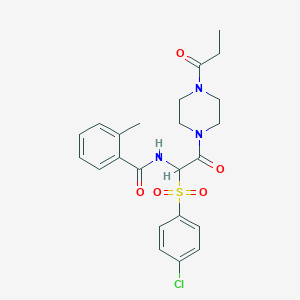
N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a piperazine moiety, and an oxo group, which are known to contribute to various biological activities. The chemical formula is represented as follows:
Biological Activity Overview
This compound has been evaluated for several biological activities, including:
- Antibacterial Activity : The presence of the sulfonamide group is associated with significant antibacterial properties. Studies indicate that derivatives of similar structures exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Research has shown that compounds with similar frameworks can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating diseases related to enzyme dysfunction .
- Anticancer Properties : The oxo group in the structure is often linked to anticancer activity, with studies indicating that related compounds can induce apoptosis in cancer cells .
- Hypoglycemic Effects : Some derivatives have demonstrated the ability to lower blood glucose levels, indicating potential use in diabetes management .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Bacterial Enzymes : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.
- Binding Affinity : Docking studies reveal that the compound binds effectively to target proteins, influencing their activity and function .
Case Studies
- Antibacterial Screening : A study synthesized various piperidine derivatives and tested them against multiple bacterial strains. The results showed that compounds similar to this compound exhibited significant antibacterial activity with IC50 values ranging from 0.63 to 2.14 µM against E. coli and Staphylococcus aureus .
- Enzyme Inhibition Assays : Compounds were tested for their ability to inhibit AChE and urease, showing strong inhibition with varying IC50 values, indicating their potential use in neurodegenerative diseases and urolithiasis treatment .
Data Table
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)19-7-5-4-6-16(19)2)33(31,32)18-10-8-17(24)9-11-18/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGGTNWAMGWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













